Acide boronique de 9-Julolidine

Vue d'ensemble

Description

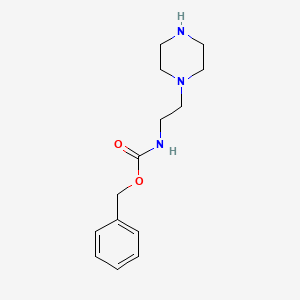

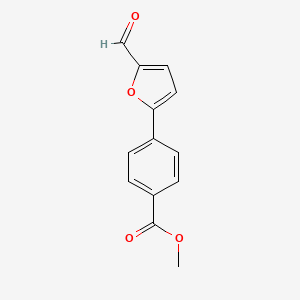

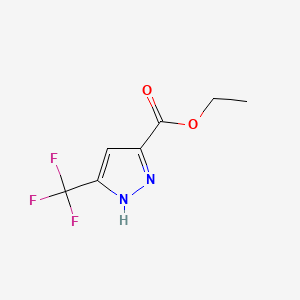

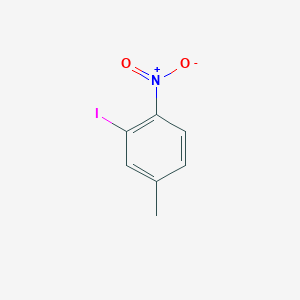

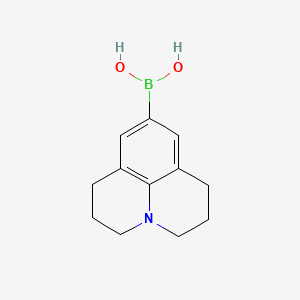

9-Julolidine boronic acid is a chemical compound with the molecular formula C12H16BNO2 . It is used in various areas of research, including chemical biology, supramolecular chemistry, and biomedical applications .

Synthesis Analysis

Boronic acids, including 9-Julolidine boronic acid, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . The synthesis of boronic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis

The molecular structure of 9-Julolidine boronic acid consists of a boronic acid group attached to a julolidine ring . The boronic acid group can form reversible covalent bonds with 1,2- and 1,3-diols .Chemical Reactions Analysis

Boronic acids, including 9-Julolidine boronic acid, are known to interact with amines and carboxylic acids . They can also undergo protodeboronation to give boronic acids .Physical And Chemical Properties Analysis

9-Julolidine boronic acid has a molecular weight of 217.072 Da . It is known to show bathochromic shifts of the fluorescence band upon changing from aprotic solvents to protic solvents .Applications De Recherche Scientifique

Applications de détection

Acide boronique de 9-Julolidine: est largement utilisé dans les applications de détection en raison de sa capacité à interagir avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure. Cette interaction est cruciale pour le développement à la fois d'essais homogènes et de systèmes de détection hétérogènes. Ces systèmes peuvent détecter des analytes à l'interface du matériau sensible ou dans l'échantillon en vrac, ce qui les rend polyvalents pour diverses applications analytiques .

Marquage biologique

La réactivité du composé avec les diols permet également de l'utiliser dans le marquage biologique. Cette application est particulièrement importante pour le suivi et l'observation des molécules biologiques dans différents environnements, aidant à l'étude des processus biologiques et des interactions moléculaires .

Manipulation et modification des protéines

Les acides boroniques, y compris l'this compound, jouent un rôle important dans la manipulation et la modification des protéines. Les chercheurs utilisent ces interactions pour modifier les structures protéiques, ce qui peut aider à comprendre les fonctions protéiques et à développer de nouvelles approches thérapeutiques .

Développement thérapeutique

L'interaction des acides boroniques avec diverses molécules biologiques ouvre la voie au développement de thérapies. Par exemple, ils peuvent être utilisés pour créer des polymères pour la libération contrôlée de l'insuline, ce qui constitue une avancée significative dans le traitement du diabète .

Technologies de séparation

Dans le domaine des technologies de séparation, l'this compound est utilisé en raison de ses propriétés de liaison sélective. Il peut être utilisé pour l'électrophorèse des molécules glyquées, ce qui est essentiel pour l'analyse des protéines glycosylées et d'autres biomolécules .

Méthodes analytiques

Enfin, l'this compound est utilisé comme matériau de construction pour les microparticules dans les méthodes analytiques. Ces microparticules peuvent être conçues pour avoir des interactions spécifiques avec les molécules cibles, améliorant la sensibilité et la spécificité des méthodes de détection .

Safety and Hazards

Orientations Futures

The versatile functionalities of boronic acids, including 9-Julolidine boronic acid, have inspired the exploration of novel chemistries using boron . Future research may focus on developing new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery .

Mécanisme D'action

Target of Action

The primary targets of 9-Julolidine boronic acid are biological molecules possessing polyhydroxy motifs . These targets include saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine . The compound’s ability to recognize and bind to these specific targets mimics certain biological processes, such as protein-substrate interactions .

Mode of Action

9-Julolidine boronic acid interacts with its targets by forming reversible covalent bonds with 1,2- and 1,3-diols . This unique property allows 9-Julolidine boronic acid to serve as a synthetic receptor for the specific recognition and detection of cis-diol-containing species . The compound’s mode of action primarily involves sensing local environmental properties such as polarity and pH .

Biochemical Pathways

The biochemical pathways affected by 9-Julolidine boronic acid involve the sensing of mono- and polysaccharides . The compound’s ability to bind to diol and polyol motifs present in saccharides and catechols allows it to differentiate these molecules, which are ubiquitous in biological systems and challenging to differentiate due to their similarity in size and structure .

Pharmacokinetics

They are considered “green” compounds due to their low toxicity and degradation into environmentally friendly boric acid .

Result of Action

The molecular and cellular effects of 9-Julolidine boronic acid’s action primarily involve changes in the local microenvironment. The compound serves as a fluorescent turn-on probe, effectively sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding . This allows for the monitoring of changes in solvent dielectric constant, viscosity, self-assembled polymers, and submicrometer-sized membrane-bound compartments in live cellular systems .

Action Environment

The action, efficacy, and stability of 9-Julolidine boronic acid are influenced by environmental factors. The compound’s success in Suzuki–Miyaura (SM) cross-coupling reactions, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagent .

Analyse Biochimique

Biochemical Properties

The reactivity and properties of boronic acids, including 9-Julolidine boronic acid, are highly dependent upon the nature of their single variable substituent . Boronic acids are known to bind to diol and polyol motifs which are present in saccharides and catechols; they can also form bonds with nucleophilic amino acid side chains such as that of serine . This suggests that 9-Julolidine boronic acid could potentially interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

For example, boronic acid liposomes have been used for cellular delivery and content release driven by carbohydrate binding . This suggests that 9-Julolidine boronic acid could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols . This suggests that 9-Julolidine boronic acid could exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The stability of boronic acids to atmospheric oxidation is considerably superior to that of borinic acids This suggests that 9-Julolidine boronic acid could potentially exhibit stability over time in laboratory settings

Metabolic Pathways

Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 9-Julolidine boronic acid could potentially be involved in similar metabolic pathways.

Subcellular Localization

Julolidine-based molecular rotors have been used to investigate the viscosity of subcellular compartments . This suggests that 9-Julolidine boronic acid could potentially localize to specific compartments or organelles within the cell.

Propriétés

IUPAC Name |

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO2/c15-13(16)11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8,15-16H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBWUXYYINOPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C3C(=C1)CCCN3CCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374819 | |

| Record name | 9-julolidine boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

391248-18-3 | |

| Record name | B-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=391248-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-julolidine boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Julolidine boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.